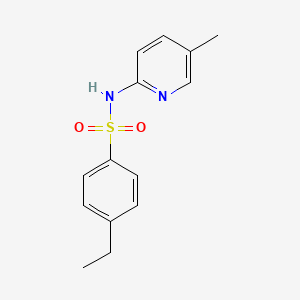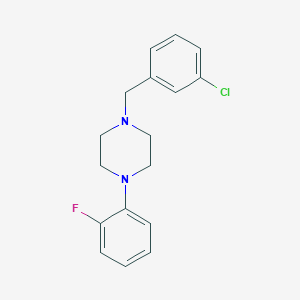![molecular formula C15H13NO3S B5681040 S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate](/img/structure/B5681040.png)
S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate, also known as HOP-PhT, is a phenylthiocarbamate derivative that has been widely studied for its potential therapeutic applications in various diseases. This compound has attracted attention due to its ability to inhibit the activity of certain enzymes and its potential to modulate various biochemical pathways in the body.
作用機序
S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate exerts its effects by inhibiting the activity of certain enzymes and modulating various biochemical pathways in the body. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of COX-2 and LOX enzymes, which are involved in the production of inflammatory mediators. This compound may also modulate the activity of various signaling pathways such as the MAPK and NF-κB pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been demonstrated to have anti-inflammatory properties by inhibiting the activity of COX-2 and LOX enzymes, which are involved in the production of inflammatory mediators. This compound may also modulate the activity of various signaling pathways such as the MAPK and NF-κB pathways, which are involved in cell proliferation and survival. Additionally, this compound has been shown to have antioxidant properties and may protect against oxidative stress-induced damage.
実験室実験の利点と制限
One of the main advantages of using S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate in lab experiments is its potential therapeutic applications in various diseases. This compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, which make it a promising therapeutic agent for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can limit its bioavailability and effectiveness.
将来の方向性
There are several future directions for the study of S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate. One direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Another direction is to explore its mechanism of action in more detail, particularly its effects on various signaling pathways. Additionally, future studies could focus on improving the solubility and bioavailability of this compound to enhance its effectiveness as a therapeutic agent. Overall, the study of this compound has the potential to lead to the development of new and effective treatments for various diseases.
合成法
The synthesis of S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate involves the reaction of 2-amino-4-hydroxybenzoic acid with phenyl isothiocyanate in the presence of a suitable solvent and a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. The yield of the synthesis process can vary depending on the reaction conditions, but it is typically around 50-60%.
科学的研究の応用
S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have demonstrated that this compound can inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This suggests that this compound may have anti-inflammatory properties and could be a potential therapeutic agent for the treatment of inflammatory disorders.
特性
IUPAC Name |
S-[2-(4-hydroxyphenyl)-2-oxoethyl] N-phenylcarbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-13-8-6-11(7-9-13)14(18)10-20-15(19)16-12-4-2-1-3-5-12/h1-9,17H,10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDZYYHZYUGTNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)SCC(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-isopropyl-2-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}pyrimidine](/img/structure/B5680959.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5680978.png)

![9-(2-methoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5680997.png)
![N-[(3S*,4R*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5681006.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5681014.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(2-methoxybenzyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5681018.png)
![3-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5681024.png)
![N-[rel-(3R,4S)-1-(2-hydroxyethyl)-4-propyl-3-pyrrolidinyl]-4-methoxybenzamide hydrochloride](/img/structure/B5681025.png)

![N-[2-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5681035.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-benzyl-1,4-diazepan-6-ol](/img/structure/B5681045.png)
![4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5681061.png)